Patent

US08481042B2

Procedure details

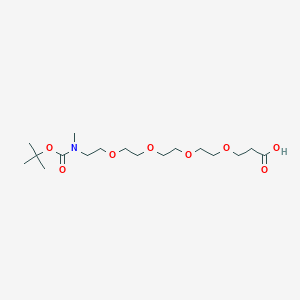

85.4 mg of NaH are added portionwise to a solution, cooled to 0° C., of 520 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid in 14 ml of THF. After stirring for 5 min, 150 μl of iodomethane are added. The mixture is then stirred at AT for 2 h and then an additional 150 μl of iodomethane are added. After 12 h at AT, the mixture is hydrolysed and then brought to acidic pH by addition of aqueous acetic acid at 0° C. The aqueous phase is extracted 3× with AcOEt, the combined organic phases are dried over MgSO4 and concentrated under RP, and the crude product obtained is reacted again according to the same protocol with 85 mg of NaH and 176 μl of iodomethane for an additional 2 h. 500 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)(methyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid are thus obtained.

Quantity

520 mg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[C:3]([O:7][C:8]([NH:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[O:9])([CH3:6])([CH3:5])[CH3:4].IC.[C:30](O)(=O)C>C1COCC1>[C:3]([O:7][C:8]([N:10]([CH3:30])[CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[O:9])([CH3:6])([CH3:4])[CH3:5] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

85.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

520 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O

|

|

Name

|

|

|

Quantity

|

14 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

150 μL

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

Step Four

|

Name

|

|

|

Quantity

|

150 μL

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

85 mg

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

176 μL

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 5 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is then stirred at AT for 2 h

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 12 h at AT

|

|

Duration

|

12 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted 3× with AcOEt

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic phases are dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under RP

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is reacted again

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 500 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |